N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
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Overview
Description
“N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives, which includes “N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide”, involves several steps . The general procedure for the synthesis of thiazole carboxamide involves dissolving 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid in dichloromethane (DCM), and then adding DMAP and EDC. The mixture is stirred under argon gas at room temperature for 30 minutes. An aniline derivative is then added .Molecular Structure Analysis
The molecular structure of “N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been found to exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Antiretroviral Activity
Some thiazole derivatives have been found to have antiretroviral properties . This suggests that they could be used in the treatment of viral infections, including HIV/AIDS.
Antifungal Activity
Thiazole derivatives have also been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Anticancer Activity
Thiazole derivatives have shown potential as anticancer agents . They could be used in the development of new treatments for various types of cancer.
Anti-Alzheimer’s Activity
Some thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that they could be used in the development of new treatments for this condition.
Antihypertensive Activity
Thiazole derivatives have also been found to have antihypertensive properties . This could make them useful in the treatment of high blood pressure.
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . This makes them potentially useful in the prevention of oxidative stress-related diseases.
Hepatoprotective Activity
Some thiazole derivatives have been found to have hepatoprotective properties . This suggests that they could be used in the treatment of liver diseases.
Future Directions
The future directions for the research and development of “N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include the design and synthesis of novel thiazole derivatives and evaluation of their biological activities .
properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-propan-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9(2)16-13(20)12-8-22-15(18-12)19-14(21)17-11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,16,20)(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBUUYPDAPUXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide |
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